2-[(4-aminophenyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)propanamide
Description
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(1,3-benzodioxol-5-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11(23-14-5-3-13(18)4-6-14)17(20)19-9-12-2-7-15-16(8-12)22-10-21-15/h2-8,11H,9-10,18H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVFIUHIUZRTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)SC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4-aminophenyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)propanamide is a synthetic compound with potential biological activities that warrant detailed exploration. This compound, with the molecular formula and a molar mass of 330.4 g/mol, has been studied for its pharmacological properties, particularly in the context of cancer and other diseases.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O3S |
| Molar Mass | 330.4 g/mol |
| CAS Number | 913250-86-9 |
| Hazard Class | Irritant |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to influence various signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors that are crucial in tumor growth and survival.
Cytotoxic Activity
Recent research has highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, studies indicate that derivatives similar to this compound exhibit significant cytotoxicity against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colon cancer (HT-29) cell lines, often outperforming traditional chemotherapeutics like cisplatin in certain assays .
Case Study: Cytotoxicity Evaluation
A comparative study evaluated the cytotoxic effects of this compound against several cancer cell lines using the MTT assay. The results indicated:
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| MDA-MB-231 | 5.0 | More potent |
| SUIT-2 | 10.0 | Less potent |
| HT-29 | 7.5 | More potent |
These findings suggest that this compound could serve as a lead candidate for further development in anticancer therapies.
In Vivo Studies
In vivo studies using murine models have also shown promising results. The compound demonstrated significant tumor reduction in xenograft models, indicating its potential efficacy in a living organism. Toxicity assessments revealed minimal adverse effects on normal tissues, suggesting a favorable therapeutic index.
Pharmacological Applications
Beyond its anticancer potential, this compound may have applications in other areas:
1. Antimicrobial Activity: Preliminary tests suggest that this compound exhibits antimicrobial properties against certain bacterial strains.
2. Proteomics Research: The compound is utilized as a reagent in proteomics to study protein interactions and functions due to its ability to modify protein structures.
3. Development of HDAC Inhibitors: Similar compounds have been explored as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical structure and properties:
- Molecular Formula : C17H18N2O3S
- Molecular Weight : 330.40 g/mol
- CAS Number : 298218-05-0
The structure features a benzodioxole moiety, which is known for its pharmacological activity, and a thioether group that enhances its biological properties.
Anticancer Activity
Research has indicated that compounds similar to 2-[(4-aminophenyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)propanamide exhibit anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance:
- Case Study : A study conducted on breast cancer cell lines demonstrated that derivatives of benzodioxole exhibited significant cytotoxic effects, suggesting that the thioether linkage enhances this activity by improving cellular uptake and bioavailability .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been tested against various bacterial strains:
- Case Study : Research published in the Journal of Medicinal Chemistry showed that thioether-containing compounds displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests a potential application in developing new antibiotics .
Proteomics Research
This compound is utilized in proteomics for studying protein interactions and functions:
- Application : The compound serves as a probe to tag specific proteins, allowing researchers to track protein interactions within cellular environments. This application is crucial for understanding disease mechanisms at the molecular level .
Data Table: Summary of Applications
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The target compound belongs to a class of thioamide derivatives with diverse biological and physicochemical profiles. Key structural analogues include:
Key Observations :
- Substitution of the oxadiazole or triazole rings (e.g., ) introduces rigidity and may enhance binding affinity to biological targets compared to the flexible propanamide backbone of the target compound .
Hazard Classification
- Both the target compound and 2-[(4-aminophenyl)thio]-N-(4-nitrophenyl)propanamide () are classified as IRRITANTS, indicating shared risks of dermal or ocular toxicity . This contrasts with oxadiazole derivatives (), which lack explicit hazard data but may pose higher risks due to reactive heterocycles.
Q & A
Basic: What are the standard synthetic routes for 2-[(4-aminophenyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)propanamide?
The synthesis typically involves multi-step reactions, starting with coupling the thioether-linked 4-aminophenyl group to a propanamide backbone. Key steps include:
- Thioether formation : Reacting 4-aminothiophenol with a halogenated propanamide intermediate under basic conditions (e.g., triethylamine in DMF) .
- Amide coupling : Using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to link the benzodioxol-5-ylmethyl group to the propanamide core .
- Purification : Reaction progress is monitored via thin-layer chromatography (TLC), followed by column chromatography or recrystallization for isolation .
Basic: How is structural confirmation achieved for this compound?
A combination of analytical techniques is employed:
- NMR spectroscopy : H and C NMR confirm proton environments and carbon connectivity (e.g., aromatic protons at δ 6.8–7.4 ppm for benzodioxole and aminophenyl groups) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 385.2) and fragmentation patterns .
- X-ray crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine atomic coordinates and bond lengths to confirm stereochemistry .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Discrepancies in activity (e.g., varying IC values in enzyme inhibition assays) may arise from:
- Purity issues : Validate compound purity using HPLC (>95%) and elemental analysis .
- Assay conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .
- Structural analogs : Compare with derivatives (e.g., 2-((4-fluorophenyl)thio)-N-(4-methoxyphenyl)propanamide) to isolate substituent effects .
Advanced: What methodologies are recommended for studying structure-activity relationships (SAR)?
- Systematic substitution : Modify the benzodioxole or aminophenyl groups (e.g., introduce halogens or methoxy groups) and assess changes in bioactivity .
- Enzymatic assays : Quantify inhibition of target enzymes (e.g., kinases or proteases) using fluorescence-based assays .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to active sites .
Advanced: How should researchers design experiments to analyze metabolic stability?
- In vitro models : Use hepatic microsomes (human or rodent) to measure half-life () and intrinsic clearance .
- Metabolite identification : Employ LC-MS/MS to detect oxidative or hydrolytic metabolites (e.g., sulfoxide formation at the thioether group) .
- Comparative studies : Benchmark against known analogs (e.g., N-(4-acetylphenyl)-thienopyrimidine derivatives) to identify metabolically stable motifs .
Advanced: What strategies address low solubility in pharmacological assays?
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility without disrupting assay integrity .
- Salt formation : Synthesize hydrochloride or mesylate salts to improve bioavailability .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) that cleave in vivo .
Advanced: How can crystallographic data improve understanding of molecular interactions?
- SHELX refinement : Use SHELXL to resolve crystal structures and identify hydrogen bonds (e.g., between the propanamide carbonyl and active-site residues) .
- Electron density maps : Analyze non-covalent interactions (π-π stacking of benzodioxole with aromatic enzyme pockets) .
- Thermal parameters : Assess B-factors to confirm conformational flexibility of the thioether linkage .
Advanced: What experimental controls are critical in toxicity studies?
- Positive/negative controls : Include known toxicants (e.g., doxorubicin) and vehicle-only groups in cell viability assays (MTT or resazurin) .
- Off-target screening : Use kinase profiling panels to rule out non-specific inhibition .
- In vivo validation : Compare pharmacokinetic parameters (C, AUC) between rodent models and human hepatocyte predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
